- Multiphase oxidation of alcohols and sulfides with hydrogen peroxide catalyzed by heteropolyacids, Catalysis Communications, 2010, 11(15), 1181-1184

Cas no 945-51-7 (Diphenyl sulfoxide)

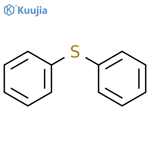

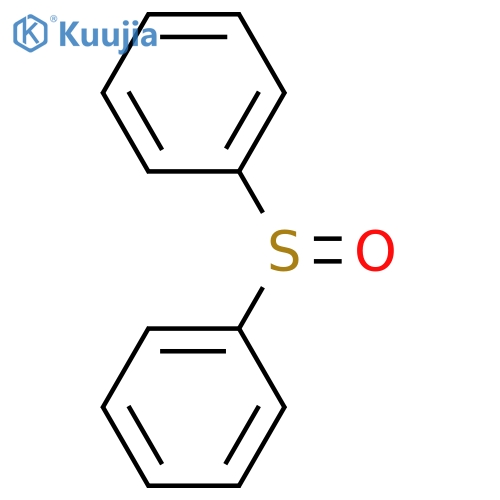

Diphenyl sulfoxide structure

상품 이름:Diphenyl sulfoxide

Diphenyl sulfoxide 화학적 및 물리적 성질

이름 및 식별자

-

- Diphenyl sulfoxide

- DIPHENYL SULPHOXIDE

- PHENYL SULFOXIDE

- PHENYL SULPHOXIDE

- 1,1’-sulfinylbis-benzen

- 1,1’-sulfinylbis-Benzene

- Benzene, 1,1'-sulfinylbis-

- Phenylsulfinylbenzene

- Sulfoxide, diphenyl

- DIPHENYL SULFOXIDE PESTANAL

- thionylbenzene

- sulfinyldibenzene

- PhS(O)Ph

- benzenesulfinylbenzene

- Diphenylsulfoxide

- 1,1'-sulfinyldibenzene

- (phenylsulfinyl)benzene

- MLS002637932

- NSC6779

- JJHHIJFTHRNPIK-UHFFFAOYSA-N

- NSC630195

- Phenyl sulfoxide, 97%

- 4V290005U9

- pheny sulfoxide

- PubChem10855

- 2Ph-SO

- Phenyl sulfoxi

- 1,1′-Sulfinylbis[benzene] (ACI)

- Phenyl sulfoxide (6CI, 8CI)

- (Benzenesulfinyl)benzene

- NSC 630195

- NSC 6779

- HMS3080B13

- EINECS 213-415-9

- benzenesulinylbenzene

- SCHEMBL43199

- CHEMBL336123

- CHEBI:177532

- AKOS005258139

- EN300-391768

- AE-848/32195054

- 1-(phenylsulfinyl)benzene

- BRN 1908444

- BETA-THIONAPHTHYLACETATE

- SMR000769015

- Q27260538

- UNII-4V290005U9

- 1,1'-SULFINYLBIS(BENZENE)

- AS-14717

- NSC-6779

- InChI=1/C12H10OS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10

- CS-W015498

- D1002

- diphenylsulphoxide

- DB-057510

- AI3-00190

- Diphenyl sulfoxide, 96%

- NS00014383

- 945-51-7

- 4-06-00-01489 (Beilstein Handbook Reference)

- DA9185000

- Benzene,1'-sulfinylbis-

- SCHEMBL11146322

- SY012911

- W-100192

- MFCD00002085

- NSC-630195

- DTXSID0022141

-

- MDL: MFCD00002085

- 인치: 1S/C12H10OS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

- InChIKey: JJHHIJFTHRNPIK-UHFFFAOYSA-N

- 미소: O=S(C1C=CC=CC=1)C1C=CC=CC=1

- BRN: 1908444

계산된 속성

- 정밀분자량: 202.045236g/mol

- 표면전하: 0

- XLogP3: 2.1

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 회전 가능한 화학 키 수량: 2

- 동위원소 질량: 202.045236g/mol

- 단일 동위원소 질량: 202.045236g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 36.3Ų

- 중원자 수량: 14

- 복잡도: 171

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 색과 성상: 미확정

- 밀도: 1.1833 (rough estimate)

- 융해점: 69.0 to 72.0 deg-C

- 비등점: 198°C/10mmHg(lit.)

- 플래시 포인트: 206-208℃/13mm

- 굴절률: 1.6090 (estimate)

- 수용성: Soluble in water. Soluble in most organic solvents.

- PSA: 36.28000

- LogP: 3.71900

- 용해성: 미확정

Diphenyl sulfoxide 보안 정보

- 신호어:None

- 피해 선언: H302

- 경고성 성명: P273; P501

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 보안 지침: S22-S24/25

- RTECS 번호:DA9185000

-

위험물 표지:

- 저장 조건:Store at room temperature

- TSCA:Yes

Diphenyl sulfoxide 세관 데이터

- 세관 번호:2812101000

- 세관 데이터:

?? ?? ??:

2930909090개요:

2930909090. 기타 유기황 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2930909090. 기타 유기황 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

Diphenyl sulfoxide 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0493529435-100g |

Diphenyl sulfoxide |

945-51-7 | 98%(HPLC) | 100g |

¥ 454.1 | 2024-07-20 | |

| Enamine | EN300-391768-0.5g |

(benzenesulfinyl)benzene |

945-51-7 | 95% | 0.5g |

$21.0 | 2023-05-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P94640-100g |

Sulfinyldibenzene |

945-51-7 | 100g |

¥136.0 | 2021-09-08 | ||

| Chemenu | CM344778-500g |

Diphenyl sulfoxide |

945-51-7 | 95%+ | 500g |

$300 | 2022-06-09 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P35405-100G |

Diphenyl sulfoxide |

945-51-7 | 100g |

¥946.59 | 2023-11-04 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D807296-500g |

Phenyl sulfoxide |

945-51-7 | 95% | 500g |

¥678.00 | 2022-01-10 | |

| Fluorochem | 078965-10g |

Diphenyl sulfoxide |

945-51-7 | 95% | 10g |

£12.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D409260-25g |

Diphenyl sulfoxide |

945-51-7 | 97% | 25g |

$185 | 2024-05-24 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY012911-5g |

Diphenyl Sulfoxide |

945-51-7 | ≥98% | 5g |

¥20.0 | 2023-09-15 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004079-25g |

Diphenyl sulfoxide |

945-51-7 | 95% | 25g |

¥36 | 2024-07-19 |

Diphenyl sulfoxide 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: Molybdate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… Solvents: Decane , 2,2,4-Trimethylpentane , Water ; 60 min, rt

참조

합성 방법 2

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: Cerium molybdenum oxide Solvents: Ethanol ; 30 min, 20 °C

참조

- Scaled-up, selective and green synthesis of sulfoxides under mild conditions using (CeIII-MoVI)Ox/aniline hybrid rods as an efficient catalyst, Applied Organometallic Chemistry, 2019, 33(12),

합성 방법 3

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: N,N-Bis[(3,5-dichloro-2-hydroxyphenyl)methyl]glycine (reaction products with functionalized graphene oxide,iron complex) Solvents: Water ; 7 h, rt

참조

- Selective and green oxidation of sulfides in water using a new iron(III) bis(phenol) amine complex supported on functionalized graphene oxide, Synthetic Metals, 2017, 233, 63-73

합성 방법 4

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: Copper, [[4,4′-[(1-methyl-1,2-ethanediyl)bis[(nitrilo-κN)ethylidyne]]bis[1,3-ben… Solvents: Ethanol ; 20 min, 25 °C

참조

- Catalytic activity and electrochemical properties of Cu(II)-Schiff base complex encapsulated in the nanocavities of zeolite-Y for oxidation of olefins and sulfides, Journal of Coordination Chemistry, 2017, 70(15), 2736-2750

합성 방법 5

반응 조건

1.1 Reagents: Acetic anhydride , Carbamide peroxide Catalysts: Imidazole , Iron oxide (Fe3O4) , Silica , 2102606-38-0 Solvents: Ethanol ; 5 min, rt

참조

- Mn-Schiff base complex supported on magnetic nanoparticles: Synthesis, crystal structure, electrochemical properties and catalytic activities for oxidation of olefins and sulfides, Polyhedron, 2017, 133, 327-335

합성 방법 6

반응 조건

1.1 Reagents: Carbamide peroxide , Oxygen Catalysts: (PB-7-35-11264)-[(Benzoic acid-κO) 2-[[2-(hydroxy-κO)phenyl]methylene]hydrazidat… Solvents: Methanol , Dichloromethane ; 35.25 min, rt

참조

- Catalytic efficacy of an oxido-peroxido tungsten(VI) complex: synthesis, X-ray structure and oxidation of sulfides and olefins, Journal of Coordination Chemistry, 2013, 66(11), 1897-1905

합성 방법 7

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: 2-[3-(Triethoxysilyl)propyl]-1,2-benzisoselenazol-3(2H)-one (silica supported) Solvents: Methanol , Water ; 2 h, rt

참조

- New recoverable organoselenium catalyst for hydroperoxide oxidation of organic substrates, Synthetic Communications, 2008, 38(12), 2000-2010

합성 방법 8

합성 방법 9

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: (SP-5-13)-(Acetato-κO)[2,7,12,17-tetraphenyl-4-oxa-21,22,23,24-tetraazapentacycl… Solvents: Methanol , Water ; 3 h, rt

참조

- First catalytic application of metal complexes of porpholactone and dihydroxychlorin in the sulfoxidation reaction, Catalysis Communications, 2009, 11(4), 232-235

합성 방법 10

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: Molybdate(5-), (hydroxyaluminate)tetracosa-μ-oxoundecaoxo[μ12-[phosphato(3-)-κO:… Solvents: Acetonitrile ; 2 h, reflux

참조

- A highly efficient, green, rapid, and chemoselective oxidation of sulfides using hydrogen peroxide and boric acid as the catalyst under solvent-free conditions, Tetrahedron Letters, 2010, 51(27), 3501-3503

합성 방법 11

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: 2144448-05-3 Solvents: Ethanol , Water ; 8 h, rt

참조

- Encapsulated phosphomolybdic acid in TMU-16 metal organic framework: Study the catalytic activity and structural stability dependent on synthetic solvent, Inorganic Chemistry Communications, 2017, 86, 159-164

합성 방법 12

반응 조건

1.1 Catalysts: 12-Tungstophosphoric acid , 1-Undecanaminium, 11-hydroxy-N-(11-hydroxyundecyl)-N,N-dimethyl-, bromide (1:1) Solvents: Water ; 30 min, rt

1.2 Catalysts: Tetraethoxysilane Solvents: Ethanol , Water ; 2 w, rt

1.3 Reagents: Hydrogen peroxide Solvents: Acetonitrile , Water ; rt → 40 °C; 90 min, 40 °C

1.2 Catalysts: Tetraethoxysilane Solvents: Ethanol , Water ; 2 w, rt

1.3 Reagents: Hydrogen peroxide Solvents: Acetonitrile , Water ; rt → 40 °C; 90 min, 40 °C

참조

- Surfactant-Encapsulated Polyoxometalates as Immobilized Supramolecular Catalysts for Highly Efficient and Selective Oxidation Reactions, Chemistry - A European Journal, 2010, 16(3), 1068-1078

합성 방법 13

합성 방법 14

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: Imidazole , 2420390-02-7 (silica-coated iron magnetic nanoparticle supported) Solvents: Ethanol ; 90 s, rt

참조

- A manganese(III) Schiff base complex immobilized on silica-coated magnetic nanoparticles showing enhanced electrochemical catalytic performance toward sulfide and alkene oxidation, RSC Advances, 2020, 10(29), 17026-17036

합성 방법 15

반응 조건

1.1 Reagents: Carbamide peroxide Catalysts: (OC-6-34)-(Ethanol)[(2-hydroxybenzoic acid-κO) 2-[[2-(hydroxy-κO)-1-naphthalenyl… Solvents: Methanol , Dichloromethane ; rt

참조

- New molybdenum(VI) catalyst for the epoxidation of alkenes and oxidation of sulfides: An experimental and theoretical study, Inorganica Chimica Acta, 2014, 411, 61-66

합성 방법 16

반응 조건

1.1 Reagents: Carbamide peroxide Catalysts: 12-Molybdophosphoric acid Solvents: Methanol ; 3 h, rt

참조

- Molybdatophosphoric acid as an efficient catalyst for the catalytic and chemoselective oxidation of sulfides to sulfoxides using urea hydrogen peroxide as a commercially available oxidant, Journal of the Serbian Chemical Society, 2010, 75(3), 307-316

합성 방법 17

반응 조건

1.1 Reagents: Oxygen Catalysts: Ceric ammonium nitrate (clay-supported) Solvents: Methanol ; 2 h, rt

참조

- Clay-supported ceric ammonium nitrate as an effective, viable catalyst in the oxidation of olefins, chalcones and sulfides by molecular oxygen, Catalysis Communications, 2009, 10(6), 872-878

합성 방법 18

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: (SP-5-42)-[N-[[3-Ethoxy-2-(hydroxy-κO)phenyl]methylene]-3-pyridinecarbohydrazonn… Solvents: Ethanol , Water ; 15 min, reflux

참조

- Oxovanadium and dioxomolybdenum complexes: synthesis, crystal structure, spectroscopic characterization and applications as homogeneous catalysts in sulfoxidation, Journal of Coordination Chemistry, 2021, 74(9-10), 1563-1583

합성 방법 19

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium, [[2,2′-[(2,2-dimethyl-1,3-propanediyl)bis[(nitrilo-κN)methylidyne]]bis… Solvents: Ethanol ; 10 min, 25 °C

참조

- Ni(II) and V(IV) Schiff base complexes derived from 2,2'-dimethylpropandiamine: the crystal structure, electrochemical properties and catalytic activities in oxidation of sulfides, Journal of Coordination Chemistry, 2017, 70(8), 1424-1437

합성 방법 20

반응 조건

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: (PB-7-23-111′1′2)-Diaquaoxodiperoxymolybdenum Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; 1 h, 20 °C

참조

- Experimental and theoretical insights into the oxodiperoxomolybdenum-catalysed sulphide oxidation using hydrogen peroxide in ionic liquids, Dalton Transactions, 2014, 43(36), 13711-13730

Diphenyl sulfoxide Raw materials

Diphenyl sulfoxide Preparation Products

Diphenyl sulfoxide 관련 문헌

-

Mojtaba Bagherzadeh,Saeideh Ghazali-Esfahani New J. Chem. 2012 36 971

-

Fangying Zhang,Wangwang Fang,Fanyong Yan,Bowei Wang,Dan Zhang,Tao Wang,Guoyi Bai,Ligong Chen,Yang Li,Xilong Yan New J. Chem. 2022 46 8138

-

Yujuan Wang,Song Shi,Dajian Zhu,Guochuan Yin Dalton Trans. 2012 41 2612

-

Linda I. Vogt,Julien J. H. Cotelesage,Natalia V. Dolgova,Charles J. Titus,Samin Sharifi,Simon J. George,Ingrid J. Pickering,Graham N. George RSC Adv. 2020 10 26229

-

Yanxin Wang,Kaiyue Yao,Duanjian Tao,Nian Xiang,Wei Wang,Zehui Zhang React. Chem. Eng. 2021 6 1475

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:945-51-7)Phenyl sulfoxide

순결:99.9%

재다:200kg

가격 ($):문의